Stereochemical Discrimination in Arginase Inhibition: D-NOHA vs. L-NOHA (Bovine Liver Arginase)
Boucher et al. (1994) directly compared the arginase-inhibitory activity of L-NOHA and D-NOHA using purified bovine liver arginase [1]. While L-NOHA exhibited a Ki of 150 µM and was described as one of the most powerful arginase inhibitors known at the time, D-NOHA was explicitly reported as 'much less active.' No quantifiable IC₅₀ or Ki was attainable for D-NOHA under the same assay conditions, indicating that inversion of the α-carbon stereochemistry severely compromises binding to the arginase active site. This constitutes the foundational evidence establishing that the D-configuration is incompatible with high-affinity arginase recognition.
| Evidence Dimension | Arginase inhibition potency (purified bovine liver arginase, BLA) |
|---|---|
| Target Compound Data | D-NOHA: 'much less active' — no quantifiable Ki or IC₅₀ reported |
| Comparator Or Baseline | L-NOHA: Ki = 150 µM; also IC₅₀ = 150 µM (rat liver homogenates) and IC₅₀ = 450 µM (murine macrophages) |
| Quantified Difference | L-NOHA Ki = 150 µM; D-NOHA is qualitatively described as much less active, implying at least an order-of-magnitude loss of affinity upon D-configuration inversion |
| Conditions | Purified bovine liver arginase; L-arginine as substrate; pH and temperature as per standard arginase assay (Boucher et al., 1994) |
Why This Matters
This stereochemical dependence confirms that D-NOHA cannot substitute for L-NOHA in arginase inhibition studies, making it essential for researchers who require a matched-pair enantiomer control with minimal arginase cross-reactivity.
- [1] Boucher, J. L., Custot, J., Vadon, S., Delaforge, M., Lepoivre, M., Tenu, J. P., Yapo, A., & Mansuy, D. (1994). Nω-Hydroxy-L-arginine, an intermediate in the L-arginine to nitric oxide pathway, is a strong inhibitor of liver and macrophage arginase. Biochemical and Biophysical Research Communications, 203(3), 1614–1621. View Source
